Carvedilol-d3 N-β-D-Glucuronide
CAS No.:
Cat. No.: VC0209959
Molecular Formula: C₃₀H₃₁D₃N₂O₁₀
Molecular Weight: 585.62
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₃₁D₃N₂O₁₀ |
---|---|
Molecular Weight | 585.62 |
Introduction
Chemical Structure and Properties
Carvedilol-d3 N-β-D-Glucuronide is a deuterated metabolite of carvedilol, a β-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions. The compound features distinctive chemical properties that facilitate its use in research settings.
Molecular Composition
Carvedilol-d3 N-β-D-Glucuronide possesses a molecular formula of C30D3H31N2O10, with a molecular weight of 585.617 and an accurate mass of 585.24 . The inclusion of three deuterium atoms (D3) in place of hydrogen represents the key structural difference from the non-deuterated form, making it valuable for metabolic tracing studies. The complete IUPAC name for this compound is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acid .
Structural Characteristics
The structural formula of Carvedilol-d3 N-β-D-Glucuronide can be represented by its SMILES notation: [2H]C([2H])([2H])Oc1ccccc1OCCNCC(O)COc2cccc3c2c4ccccc4n3[C@@H]5OC@@HC(=O)O . This complex structure consists of a trideuteriomethoxy group attached to a phenoxy moiety, which is further connected to an ethylamino group, a propoxy linker, and a carbazole ring system. The glucuronide portion features a carboxylic acid group and multiple hydroxyl groups in specific stereochemical orientations.
Physical Properties
The compound is typically available in a neat format and can be shipped at room temperature, indicating relative stability under ambient conditions . As a deuterated compound, it maintains similar physical properties to the non-deuterated version while providing the analytical advantages of isotopic labeling.
Metabolic Significance
Understanding the metabolic pathways involving Carvedilol-d3 N-β-D-Glucuronide provides valuable insights into the pharmacokinetics of carvedilol and its biotransformation.
Relation to Parent Compound
Carvedilol is a β-adrenergic receptor antagonist that undergoes extensive metabolism in humans . The metabolism of carvedilol involves multiple cytochrome P450 enzymes, including CYP2D6, CYP2C9, and to a lesser extent CYP2E1, CYP1A2, and CYP3A4 . The glucuronidation pathway represents an important phase II metabolic route for carvedilol, resulting in the formation of glucuronide conjugates, including the N-β-D-Glucuronide form.
Pharmacological Activities
Enzyme Inhibition Properties
Applications in Research
Carvedilol-d3 N-β-D-Glucuronide serves various important functions in pharmaceutical research and development.
Use in Analytical Methods
The deuterium labeling in Carvedilol-d3 N-β-D-Glucuronide makes it particularly valuable as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The mass difference resulting from the three deuterium atoms allows researchers to accurately quantify the non-deuterated metabolite in biological samples, facilitating pharmacokinetic studies and therapeutic drug monitoring.
Pharmacokinetic Investigations
In pharmacokinetic studies, Carvedilol-d3 N-β-D-Glucuronide helps elucidate the metabolic fate of carvedilol, particularly the glucuronidation pathway. This is especially significant considering the stereoselective pharmacokinetics observed with carvedilol, which exists as a racemic mixture of R(+) and S(-) enantiomers . Research has indicated differences in the metabolism and clearance of these enantiomers, with potential implications for the formation and disposition of their respective glucuronide metabolites.
Stereochemical Considerations
The stereochemistry of Carvedilol-d3 N-β-D-Glucuronide plays a crucial role in its properties and metabolic behavior.
Enantiomeric Differences
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, and these enantiomers exhibit different pharmacokinetic profiles. Studies on carvedilol enantiomers have revealed differences in their metabolism by various CYP enzymes . These stereochemical differences may extend to the formation and disposition of their respective glucuronide metabolites, including Carvedilol-d3 N-β-D-Glucuronide.
Glucuronide Conjugation Stereoselectivity
The β-D-glucuronide configuration refers to the specific stereochemical arrangement of the glucuronic acid moiety in the metabolite. This stereochemical aspect is critical for the recognition of the metabolite by various biological systems, including drug transporters and metabolizing enzymes that may be involved in its disposition.
Analytical Characterization
The accurate identification and quantification of Carvedilol-d3 N-β-D-Glucuronide require sophisticated analytical techniques.
Mass Spectrometric Analysis
Mass spectrometry represents the primary analytical technique for the detection and quantification of Carvedilol-d3 N-β-D-Glucuronide. The deuterium labeling results in a mass shift of +3 Da compared to the non-deuterated form, allowing for clear distinction between the two compounds. This property makes Carvedilol-d3 N-β-D-Glucuronide an excellent internal standard for the quantification of the corresponding non-deuterated metabolite in biological samples.
Chromatographic Separation
Liquid chromatography techniques, often coupled with mass spectrometry, provide effective separation and detection of Carvedilol-d3 N-β-D-Glucuronide from other metabolites and the parent compound. The chromatographic behavior of the deuterated compound closely resembles that of the non-deuterated form, with slight differences in retention time possible due to the isotope effect.
Role in Drug Interaction Studies
Understanding the potential for drug interactions involving Carvedilol-d3 N-β-D-Glucuronide contributes to safer drug therapy.
Cytochrome P450 Interactions
Studies have identified several glucuronide metabolites, including carvedilol β-D-glucuronide, as causing NADPH- and time-dependent inhibition of cytochrome P450 enzymes . While the potency of this inhibition by the glucuronide metabolite is lower than that of the parent carvedilol, it nevertheless represents a potential mechanism for drug interactions that should be considered in comprehensive drug interaction assessments.
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